(3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate
Overview
Description
“(3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate” is a chemical compound. It is a derivative of shikimic acid, which is a cyclohexenecarboxylate and a hydroxy monocarboxylic acid anion .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H9O5 . It has three defined stereocentres .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 173.14 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Cytotoxicity Studies
A study by Aghil et al. (1992) examined the synthesis and anti-tumor activity of several shikimate analogues, including (3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate. The research found significant in vitro cytotoxicity in certain analogues, revealing their potential in cancer treatment research (Aghil et al., 1992).
Crystallographic Analysis
Ri-long Liu et al. (2013) conducted a study focusing on the crystal structure of a similar compound, which could provide valuable insights for developing new pharmaceuticals or understanding the chemical properties of such compounds (Ri-long Liu, Shi, Xu, & Li, 2013).
Synthesis Techniques
Research by Usami et al. (2006) involved the first total synthesis of (-)-pericosine A, a related compound, from (-)-shikimic acid. This work contributed to understanding the structure and possible synthetic routes of similar compounds (Usami et al., 2006).
Stereocontrolled Transformation Research
Fernandez et al. (2008) explored the stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, providing insights into the chemical transformations and syntheses of complex molecules like this compound (Fernandez, Estévez, Sussman, & Estévez, 2008).
Chemical Reaction Studies
Various studies have explored the chemical reactions and properties of structurally similar compounds. For instance, research by Utley et al. (1995) on the electrochemical hydrodimerisation of Methyl 4-tert-Butylcyclohex-1-enecarboxylate highlights the potential for understanding the electroorganic reactions of cyclohexene derivatives (Utley, Güllü, Matteis, Motevalli, & Nielsen, 1995).
Properties
IUPAC Name |
butyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5,8-10,12-14H,2-4,6H2,1H3/t8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPXYBVKOQHAOL-OPRDCNLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(C(C(C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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